2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
Description
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative characterized by a 4-nitrophenylmethyl sulfanyl group at position 2 of the quinazoline core and an N-(2-phenylethyl) substituent at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .
The sulfanyl linker (─S─) may contribute to metabolic stability and modulate solubility, while the N-(2-phenylethyl) substituent adds lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-27(29)19-12-10-18(11-13-19)16-30-23-25-21-9-5-4-8-20(21)22(26-23)24-15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONPUAINYYLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenylethylamine moiety and the nitrophenylmethylsulfanyl group. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs in .
Key Observations:
- Electron-Withdrawing Groups : The nitro group in the target compound and 2-(4-nitrophenyl)-N-(o-tolyl)quinazolin-4-amine enhances reactivity and binding to electron-rich targets but reduces solubility compared to fluorine or methoxy substituents .
- Sulfur Linker: The sulfanyl group in the target compound and derivatives increases metabolic stability compared to non-sulfur analogs (e.g., ) but may introduce steric hindrance .
- Lipophilicity : The N-(2-phenylethyl) group in the target compound contributes to higher logP (~5.2) versus N-(4-methoxyphenyl) (logP ~3.1 in ), impacting bioavailability .
Table 2: Yield and Reaction Conditions
*Hypothesized based on analogous reactions in and .
Hypothesized Activity of Target Compound:
- The 4-nitrophenyl group may enhance anti-inflammatory or kinase-inhibitory activity through strong electron withdrawal.
- The sulfanyl linker could improve metabolic stability over ester or amide-based analogs.
Biological Activity
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the nitrophenyl and sulfanyl groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms include:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which can disrupt signaling pathways involved in cancer cell proliferation.
- Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties, protecting cells from oxidative stress.
- Antimicrobial Effects : Some studies suggest that similar compounds exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Pharmacological Effects
The compound has been studied for various pharmacological effects:
- Anticancer Activity : Preliminary studies indicate that this quinazoline derivative may inhibit the growth of certain cancer cell lines. For instance, it has shown promise against breast and colon cancer cells in vitro.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives in this class have been linked to neuroprotection, suggesting potential applications in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
